molecular formula C7H16N2O B1149035 2-(4-aMinopiperidin-4-yl)ethanol CAS No. 1312883-34-3

2-(4-aMinopiperidin-4-yl)ethanol

Cat. No.: B1149035
CAS No.: 1312883-34-3
M. Wt: 144.21474
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-4-yl)ethanol is a chemical compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-4-yl)ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reduction of 2,4-substituted pyridines, which can be achieved using hydrogenation or other reducing agents . The reaction conditions often involve the use of catalysts such as palladium on carbon or platinum oxide under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes starting from commercially available piperidine derivatives. The process may include steps such as cyclization, amination, and reduction, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Aminopiperidin-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

2-(4-Aminopiperidin-4-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1312883-34-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21474

Synonyms

2-(4-aMinopiperidin-4-yl)ethanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.